2-(2-Methylphenoxy)acetohydrazide
Overview
Description
2-(2-Methylphenoxy)acetohydrazide is a chemical compound that has been synthesized and studied for its structural and chemical properties. It is of interest in various fields of chemistry due to its potential applications and unique characteristics.
Synthesis Analysis
The synthesis of 2-(2-Methylphenoxy)acetohydrazide involves refluxing o-cresol, ethyl chloroacetate, and anhydrous potassium carbonate in the presence of dry acetone. This process leads to the formation of the title compound, which crystallizes in the monoclinic crystal system (Sharma et al., 2015).
Molecular Structure Analysis
The compound displays a monoclinic crystal system with specific unit cell parameters. It is characterized by single crystal x-ray diffraction, revealing a detailed molecular structure supported by hydrogen bonding forming infinite two-dimensional networks (Sharma et al., 2015).
Chemical Reactions and Properties
2-(2-Methylphenoxy)acetohydrazide participates in various chemical reactions due to its active sites, such as the acetohydrazide group. Its N—N bond suggests some degree of electronic delocalization, influencing its reactivity and interactions with other molecules (Liu & Gao, 2012).
Scientific Research Applications
Nonlinear Optical Properties
- Synthesis and Characterization : A study focused on the synthesis and characterization of hydrazones, including compounds similar to 2-(2-Methylphenoxy)acetohydrazide, to investigate their nonlinear optical properties. These compounds showed potential for applications in optical devices like optical limiters and switches (Naseema et al., 2010).
Antimicrobial and Antifungal Evaluation
- Novel Imines and Thiazolidinones : Another research synthesized derivatives of compounds related to 2-(2-Methylphenoxy)acetohydrazide, demonstrating significant antibacterial and antifungal activities (Fuloria et al., 2009).
- Antibacterial Schiff Bases : A study designed Schiff bases using similar compounds, showing promising antibacterial properties against various bacterial strains (Varshney et al., 2014).
Antileishmanial Activity
- In Vitro Studies : Research into the antileishmanial activity of analogues of 2-(2-Methylphenoxy)acetohydrazide revealed promising results against Leishmania donovani, a parasitic cause of leishmaniasis (Ahsan et al., 2016).
Anticancer Agents
- Synthesis and Evaluation : A study synthesized and evaluated the anticancer activities of aryloxyacetic acid hydrazide derivatives, related to 2-(2-Methylphenoxy)acetohydrazide, on various cancer cell lines. Some compounds showed potent growth inhibition against specific cancer cells (Şenkardeş et al., 2021).
Other Applications
- Crystal Structure Analysis : Research on the crystal structure of (2-methyl-phenoxy)-acetohydrazide provides insights into its molecular arrangement, which is crucial for understanding its chemical behavior (Sharma et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-methylphenoxy)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-2-3-5-8(7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKNJFQLMUSOAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351138 | |
Record name | 2-(2-methylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)acetohydrazide | |
CAS RN |
36304-37-7 | |
Record name | 2-(2-methylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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